Diisobutyl Phthalate-d4
Overview
Description
Diisobutyl Phthalate-d4 (DIBP-d4) is a variant of Diisobutyl Phthalate (DIBP), which is a phthalate ester . It is manufactured by esterifying phthalic anhydride and isobutanol in the presence of sulfuric acid . DIBP is an oily, colorless liquid with a slight ester odor, denser than water, and insoluble in water . It is used as a plasticizer due to its excellent thermal and light stability .
Synthesis Analysis
DIBP-d4 is synthesized by a double nucleophilic acyl substitution reaction between phthalic anhydride and isobutanol, using various acids as a catalyst, such as sulfuric acid, sulfonated graphene, or iron (III) chloride . Water is a byproduct of this reaction .
Molecular Structure Analysis
The empirical formula of DIBP-d4 is C16D4H18O4 . The molecular weight is 282.37 . The structure of DIBP-d4 is similar to that of DIBP, but with deuterium (D) replacing some of the hydrogen atoms .
Chemical Reactions Analysis
DIBP can undergo hydrolysis, resulting in the formation of the hydrolytic monoester monoisobutyl phthalate (MIBP) . The second order hydrolysis rate constant of DIBP was found to be 0.0014 ± 0.0002 M61.s61 .
Physical And Chemical Properties Analysis
DIBP is an oily, colorless liquid with a slight ester odor . It is denser than water and insoluble in water . It has a boiling point of 320 °C and a melting point of -37 °C . The solubility of DIBP in water is 1 mg/L at 20 °C .
Scientific Research Applications
Degradation of DiBP in Aquatic Environments : DiBP is known to have reproductive toxicity in humans and animals. The degradation of DiBP through the electro-Fenton process with a sacrificial anode in water has been studied. This process is effective in removing DiBP, achieving a degradation rate of over 93% under optimal conditions (Yang et al., 2020).
Impact on Reproductive Health : DiBP has been shown to impair the androgen-dependent reproductive development in male rats. In utero exposure to DiBP can cause permanent and dose-responsive alterations in male reproductive development, including effects on anogenital distance, retention of areolas/nipples, delayed puberty, and histopathological lesions in adult testes (Saillenfait et al., 2008).
Effect on Ovarian Development : DiBP is used as a plasticizer in various products, and exposure to it can affect ovarian development in fetuses. Studies on Wistar rats treated prenatally with DiBP show effects on developing ovaries, indicating potential long-term consequences for future generations (Ray et al., 2012).
Ecological Risk Assessment : The acute toxicity of DiBP in aquatic organisms and its ecological risk in surface water and sediment in China have been assessed. The study indicates medium risk in certain water and sediment samples, highlighting environmental concerns (Huan-yu et al., 2022).
Presence in Indoor Dust : DiBP is found in indoor dust collected using household vacuum and standardized sampling techniques. It has been detected in a significant percentage of household dust samples, indicating widespread environmental exposure (Kubwabo et al., 2013).
Determination in Water Containers : DiBP has been determined in water samples from plastic containers using a methodology developed for simultaneous determination of phthalates and bisphenol A. This method is important for assessing the release of phthalates from plastic products into water (Notardonato et al., 2019).
Safety And Hazards
DIBP may damage fertility or the unborn child and is very toxic to aquatic life with long-lasting effects . It is combustible at high temperatures and may release carbon monoxide, carbon dioxide, and other potentially toxic fumes or gases when heated to decomposition . It is recommended to avoid heat, open flames, and other potential sources of ignition .
properties
IUPAC Name |
bis(2-methylpropyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWAVDBGNNKXQV-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(C)C)C(=O)OCC(C)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745737 | |
Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutyl Phthalate-d4 | |
CAS RN |
358730-88-8 | |
Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 358730-88-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Citations
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